molecular formula C9H10O3 B024149 3,4-Dihydroxyphenylacetone CAS No. 2503-44-8

3,4-Dihydroxyphenylacetone

Cat. No. B024149
CAS RN: 2503-44-8
M. Wt: 166.17 g/mol
InChI Key: JQXBETDGCMQLMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,4-dihydroxyphenylacetone often involves complex reactions that aim to introduce or modify specific functional groups to achieve desired properties or reactivities. For instance, the asymmetric synthesis of 3,4-dihydrocoumarins by rhodium-catalyzed reaction of 3-(2-hydroxyphenyl)cyclobutanones showcases the intricacies involved in the synthesis processes related to this compound (Matsuda, Shigeno, & Murakami, 2007).

Molecular Structure Analysis

The molecular structure of 3,4-dihydroxyphenylacetone and its derivatives is crucial for understanding their chemical behavior and potential applications. Studies on alkali metal 3,4-dihydroxyphenylacetates, for example, have explored the changes in physical, chemical, and biological properties through spectroscopic methods and density functional theory (DFT) calculations, revealing the intricate relationship between structure and activity (Samsonowicz et al., 2018).

Chemical Reactions and Properties

3,4-Dihydroxyphenylacetone participates in various chemical reactions, showcasing a broad spectrum of chemical properties. The enzymatic reactions, such as those catalyzed by dioxygenases from different sources, highlight its role in biochemical pathways and its chemical reactivity (Que, Widom, & Crawford, 1981). These studies not only provide insights into the compound's reactivity but also its potential biotechnological applications.

Scientific Research Applications

Application 1: Fluorescent Molecular Probes in Biomedical Field

  • Summary of Application : 3,4-Dihydroxyphenylacetone is used in the creation of dyes and fluorescent pigments, which are frequently utilized in the biomedical field for cell imaging during medical diagnostics . It is part of the chalcone derivatives, which are known for their high ability to accept and withdraw electrons, making them attractive in electronic applications .
  • Methods of Application : The photophysical and electrochemical properties of chalcone derivatives are calculated by UV-visible absorption spectra . DNA binding studies are also performed .
  • Results or Outcomes : The studies revealed that chalcone derivatives had a promising affinity towards DNA double helix . DNA binding constants of the complexes indicate the intercalative binding mode involving a strong aromatic chromophore and DNA base pairs .

Application 2: Neuroprotective Role in Attenuating Spinal Cord Injury

  • Summary of Application : 3,4-Dihydroxyphenylethanol (DOPET) is a potent antioxidant polyphenolic compound. It has a neuroprotective role in attenuating spinal cord injury (SCI) .
  • Methods of Application : SCI was induced by performing surgical laminectomy on the rats at T10-T12 level . Then, the neurological function-dependent locomotion was measured using Basso Beattie Bresnahan score .
  • Results or Outcomes : On administering 10 mg/kg of DOPET, the neuronal function was rescued, antioxidants were restored back to the normal levels, lipid peroxidation (LPO) and myeloperoxidase (MPO) activities were reduced in conjunction with downregulated levels of proinflammatory cytokines and apoptotic markers in the SCI group .

Application 3: Conducting Polymer in Industrial and Biomedical Fields

  • Summary of Application : 3,4-Dihydroxyphenylacetone is used in the synthesis of a conducting polymer called poly (3,4-ethylenedioxythiophene) (PEDOT). PEDOT has interesting features such as satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties .
  • Methods of Application : The synthesis routes, conductivity enhancement methods, and applications of PEDOT in industrial and biomedical fields are reviewed . The photophysical and electrochemical properties of PEDOT are calculated by UV-visible absorption spectra .
  • Results or Outcomes : PEDOT is the most promising derivative of polythiophene in terms of physical and chemical stability, conductivity, biocompatibility, and transparency . PEDOT is usually paired with polystyrene sulfonate (PSS) to enhance its molecular weight .

Application 4: Biotechnological Production of L-DOPA

  • Summary of Application : 3,4-Dihydroxyphenylacetone is used in the biotechnological production of L-DOPA .
  • Methods of Application : Microbial fermentation using microorganisms with tyrosinase, tyrosine phenol-lyase, or p-hydroxyphenylacetate 3-hydroxylase activity and enzymatic conversion by immobilized tyrosinase are researched .
  • Results or Outcomes : The research provides alternative biotechnological approaches for overcoming the shortcomings of traditional methods .

Application 5: Analytical Reference Standard

  • Summary of Application : 3,4-Dihydroxyphenylacetone is used as an analytical reference standard . It is a minor metabolite of 3,4-MDEA, MDMA, and α-methyldopa produced by oxidative deamination .
  • Methods of Application : The compound is used as a reference standard in analytical chemistry to calibrate the equipment or to resolve complex mixtures .
  • Results or Outcomes : The use of 3,4-Dihydroxyphenylacetone as a reference standard helps in achieving accurate and reliable results in analytical chemistry .

Application 6: Synthesis of Chalcone Derivatives

  • Summary of Application : 3,4-Dihydroxyphenylacetone is used in the synthesis of chalcone derivatives . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .
  • Methods of Application : The synthesis of chalcone derivatives involves the Claisen-Schmidt condensation reaction . The reaction is usually carried out in a basic medium, and the product is obtained after workup and purification .
  • Results or Outcomes : The synthesized chalcone derivatives have shown promising properties in various fields such as medicinal chemistry, organic light-emitting diodes (OLEDs), and dyes .

Safety And Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXBETDGCMQLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179739
Record name 2-Propanone, 1-(3,4-dihydroxyphenyl)-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxyphenylacetone

CAS RN

2503-44-8
Record name 1-(3,4-Dihydroxyphenyl)-2-propanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenylacetone
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Record name 2-Propanone, 1-(3,4-dihydroxyphenyl)-
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Record name 3,4-Dihydroxyphenylacetone
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Record name 3,4-DIHYDROXYPHENYLACETONE
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Record name 3,4-Dihydroxyphenylacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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